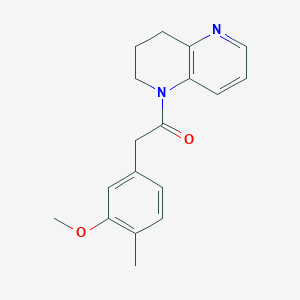![molecular formula C14H17N3O B7509100 N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MPZPM, is a compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One of the main research areas is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another area of research is in the field of neuroscience. This compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is complex and involves multiple pathways. One of the main mechanisms of action is its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and topoisomerase II. These enzymes are involved in DNA repair and replication, and their inhibition can lead to DNA damage and cell death.
This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Activation of this pathway can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit enzyme activity and induce apoptosis, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway. This pathway is involved in cell growth and differentiation, and its modulation can lead to changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific cellular processes and study their effects. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using this compound is that it may not be effective in all types of cancer cells. Additionally, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study.
Zukünftige Richtungen
There are a number of future directions for research on N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide. One area of research is in the development of more potent and selective inhibitors of PARP and other enzymes involved in DNA repair and replication. Additionally, there is a need for further research on the neuroprotective effects of this compound, and its potential applications in the treatment of neurodegenerative diseases.
Another area of research is in the development of combination therapies that incorporate this compound with other compounds to enhance its effectiveness. Finally, there is a need for further research on the mechanisms of action of this compound, and how it interacts with other cellular processes.
Synthesemethoden
The synthesis of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 4-chloromethyl-2-methylbenzoic acid with 1-methylpyrazole in the presence of triethylamine to form 2-methyl-4-[(1-methylpyrazol-4-yl)methyl]benzoic acid. This intermediate is then reacted with dimethylamine and formaldehyde to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-4-5-7-13(11)14(18)16(2)9-12-8-15-17(3)10-12/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDZDAXJHQCJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
